Spacer-Mediated Control of Streptavidin Binding Stoichiometry: PEG8 vs PEG40 Comparison
PEG chain length dictates the binding stoichiometry of biotinylated molecules to streptavidin. For biotin-PEG-lipids with PEG molecular weight of 40 kDa, streptavidin bound with a one-to-one stoichiometry, whereas for 1k and 5k PEG chains (which approximate the spacer length range of PEG8), streptavidin bound to multiple neighboring sites, indicating that the shorter, less bulky PEG8 spacer permits multivalent surface interactions that are sterically prohibited by longer PEG chains [1].
| Evidence Dimension | Streptavidin binding stoichiometry on biotin-PEG-functionalized surfaces |
|---|---|
| Target Compound Data | Multivalent binding to neighboring sites (PEG8 exhibits behavior similar to 1k and 5k PEG chains) |
| Comparator Or Baseline | Biotin-PEG-40k lipid: one-to-one stoichiometry |
| Quantified Difference | Qualitative difference: multivalent vs. monovalent binding mode |
| Conditions | Quartz crystal microbalance with dissipation (QCM-D); lipid bilayer membrane model |
Why This Matters
This difference determines whether the biotinylated surface can capture multiple streptavidin molecules per biotin site or is limited to single occupancy, directly impacting signal amplification in detection assays.
- [1] Teramura Y, et al. Influence of molecular weight of PEG chain on interaction between streptavidin and biotin-PEG-conjugated phospholipids studied with QCM-D. Acta Biomater. 2016;30:135-143. View Source
